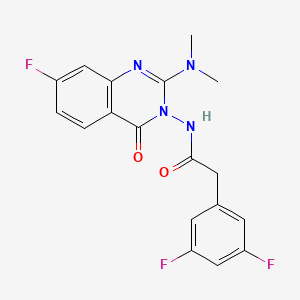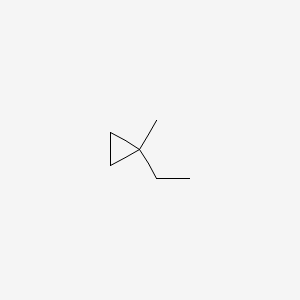![molecular formula C14H24O2 B13942359 5-Butyltricyclo[3.3.1.1~3,7~]decane-1,3-diol CAS No. 815642-48-9](/img/structure/B13942359.png)
5-Butyltricyclo[3.3.1.1~3,7~]decane-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Butyltricyclo[3.3.1.1~3,7~]decane-1,3-diol is a complex organic compound with the molecular formula C14H24O2. This compound is part of the tricyclo[3.3.1.1~3,7~]decane family, which is known for its unique three-dimensional structure. The presence of butyl and diol groups in its structure makes it an interesting subject for various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butyltricyclo[3.3.1.1~3,7~]decane-1,3-diol typically involves multiple steps, starting from simpler organic molecules. One common method involves the reaction of 1,3-dehydroadamantane with alkanediols. This reaction is carried out under controlled conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of specialized reactors and catalysts to optimize the reaction conditions. The process often includes steps such as fractional vacuum distillation or crystallization to purify the final product .
Análisis De Reacciones Químicas
Types of Reactions
5-Butyltricyclo[3.3.1.1~3,7~]decane-1,3-diol undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the diol groups into carbonyl groups.
Reduction: Reduction reactions can be used to modify the butyl group or other parts of the molecule.
Substitution: This compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pressures to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the diol groups can lead to the formation of ketones or aldehydes, while substitution reactions can introduce new functional groups into the molecule .
Aplicaciones Científicas De Investigación
5-Butyltricyclo[3.3.1.1~3,7~]decane-1,3-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a subject of interest in studies related to molecular interactions and biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug design and development.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-Butyltricyclo[3.3.1.1~3,7~]decane-1,3-diol involves its interaction with specific molecular targets. The diol groups in the compound can form hydrogen bonds with various biological molecules, influencing their activity. Additionally, the unique three-dimensional structure of the compound allows it to interact with enzymes and receptors in a specific manner, potentially modulating their function .
Comparación Con Compuestos Similares
Similar Compounds
Tricyclo[3.3.1.1~3,7~]decane: This compound shares the same core structure but lacks the butyl and diol groups.
1,3,5,7-Tetraazatricyclo[3.3.1.1~3,7~]decane: This compound contains nitrogen atoms in its structure, making it chemically distinct but structurally similar.
Uniqueness
The presence of butyl and diol groups in 5-Butyltricyclo[3.3.1.1~3,7~]decane-1,3-diol makes it unique compared to other compounds in the tricyclo[3.3.1.1~3,7~]decane family.
Propiedades
Número CAS |
815642-48-9 |
|---|---|
Fórmula molecular |
C14H24O2 |
Peso molecular |
224.34 g/mol |
Nombre IUPAC |
5-butyladamantane-1,3-diol |
InChI |
InChI=1S/C14H24O2/c1-2-3-4-12-5-11-6-13(15,8-12)10-14(16,7-11)9-12/h11,15-16H,2-10H2,1H3 |
Clave InChI |
OPIMZRCJBOLIJP-UHFFFAOYSA-N |
SMILES canónico |
CCCCC12CC3CC(C1)(CC(C3)(C2)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![3-{5-Chloro-1-[3-(1-isobutyl-1h-pyrazol-4-yl)-benzenesulfonyl]-1h-indol-3-yl}-propionic acid](/img/structure/B13942335.png)





